4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid
Description
4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a 1-methylpiperidine-4-yloxy substituent at the 4-position and a trifluoromethyl group at the 3-position.
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)oxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-18-6-4-10(5-7-18)21-12-3-2-9(13(19)20)8-11(12)14(15,16)17/h2-3,8,10H,4-7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGFIGNCYCQXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the biological activity and stability of compounds, making it a valuable component in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C14H16F3NO3
- CAS Number: 23145857
- Molecular Weight: 301.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, which can lead to potent biological effects. The compound's mechanism may involve:
- Inhibition of Enzymatic Activity: Similar benzoic acid derivatives have been shown to inhibit enzymes such as cathepsins B and L, which are involved in protein degradation pathways.
- Modulation of Protein Degradation Systems: Research indicates that benzoic acid derivatives can promote the activity of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP), potentially offering therapeutic benefits in aging and related diseases .
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity: Compounds with similar structures have demonstrated significant antimicrobial properties against a range of pathogens.
- Antiproliferative Effects: Some derivatives have shown potential in inhibiting cancer cell proliferation, suggesting a role in cancer therapy.
- Anti-inflammatory Properties: The ability to modulate inflammatory pathways has been observed in related compounds.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those with trifluoromethyl groups. Results indicated that these compounds exhibited strong inhibitory effects against gram-positive and gram-negative bacteria, suggesting their potential as antibiotic agents.
Study 2: Cancer Cell Proliferation
In vitro assays demonstrated that certain derivatives could significantly reduce the proliferation of cancer cell lines by inducing apoptosis. The presence of the trifluoromethyl group was correlated with enhanced potency compared to non-fluorinated analogs.
Study 3: Protein Degradation Modulation
Research involving human foreskin fibroblasts revealed that the compound could enhance proteasomal activity, indicating its potential as a modulator of cellular protein homeostasis. This effect was particularly noted at concentrations around 5 μM, where significant activation of chymotrypsin-like enzymatic activity was observed .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Antiproliferative | Enzyme inhibition, UPS modulation |
| 3-Chloro-4-methoxybenzoic acid | Strong activation of cathepsins B and L | Direct enzyme interaction |
| 4-Methylpiperazine | Limited biological activity | Lack of functional groups |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below highlights key differences between the target compound and its analogs:
Key Comparative Insights
Piperidine vs. Piperazine Derivatives
- Synthetic Pathways : Both compounds utilize alkylation and hydrolysis steps (e.g., 1-bromo-3-chloropropane in compound 64’s synthesis), but piperidine derivatives require distinct starting materials compared to piperazine-based analogs .
Trifluoromethyl Group Impact
- The trifluoromethyl group is a common feature in compounds 64, the target compound, and 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid. It enhances metabolic stability and electron-withdrawing effects, critical for drug bioavailability and target engagement .
Heterocyclic Substituents
- Thiophene vs.
- Pyrazole Amide : The pyrazole group in 4-methyl-3-(1-methyl-1H-pyrazole-4-amido)benzoic acid introduces hydrogen-bonding sites, useful in kinase inhibitor design, whereas the target’s piperidine-oxy group may favor GPCR interactions .
Specialized Functional Groups
- The diazirine group in 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid enables photoaffinity labeling, a niche application distinct from the target compound’s presumed pharmacological roles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
